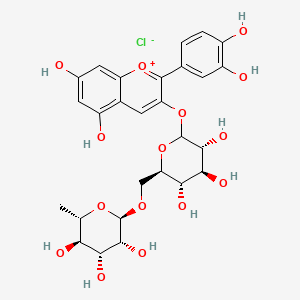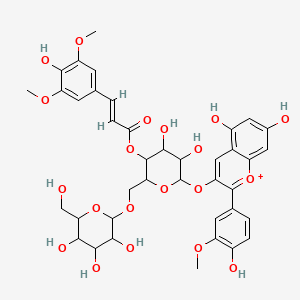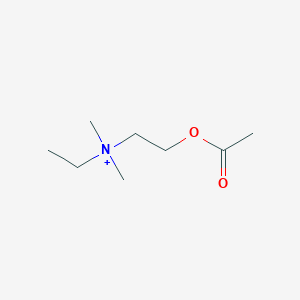
Sangivamycin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sangivamycin hydrochloride is a nucleoside analog that was originally isolated from the bacterium Streptomyces rimosus. It is known for its antibiotic, antiviral, and anticancer properties. This compound acts as an inhibitor of protein kinase C, a key enzyme involved in various cellular processes. This compound has been investigated for its potential medical applications, including its efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and other viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sangivamycin hydrochloride involves several steps, starting from readily available precursors. One common method involves the use of nitrilase enzymes to convert a cyanide group into an amine group by hydrolysis. This method is both stable and economical for producing pharmaceutically useful sangivamycin .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces rimosus. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sangivamycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Sangivamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of sangivamycin, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Sangivamycin hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Studied for its potential as an antiviral, antibiotic, and anticancer agent. .
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Sangivamycin hydrochloride exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting this enzyme, sangivamycin can disrupt various cellular processes, leading to the death of cancer cells and inhibition of viral replication. The compound also affects other molecular targets and pathways, including the Haspin-Histone H3-survivin signaling pathway, which is involved in cell division and survival .
Vergleich Mit ähnlichen Verbindungen
Sangivamycin hydrochloride is similar to other nucleoside analogs, such as:
Toyocamycin: Another nucleoside analog with similar antiviral and anticancer properties.
Tubercidin: A nucleoside analog that preferentially enters anabolic pathways of adenosine.
Formycin: An unusual nucleoside analog with a unique C-C linkage of the base to the sugar.
Compared to these compounds, this compound is unique in its potent inhibition of protein kinase C and its broad-spectrum antiviral activity. It has shown greater efficacy against certain viruses, such as SARS-CoV-2, compared to other nucleoside analogs like remdesivir .
Eigenschaften
CAS-Nummer |
21090-35-7 |
|---|---|
Molekularformel |
C12H16ClN5O5 |
Molekulargewicht |
345.74 g/mol |
IUPAC-Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H15N5O5.ClH/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H/t5-,7-,8-,12-;/m1./s1 |
InChI-Schlüssel |
WTSGTUMQZSEZIW-CCUUNMJDSA-N |
SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl |
Isomerische SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.Cl |
Kanonische SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl |
Synonyme |
4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine NSC 65346 sangivamycin sangivamycin monohydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2R)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1257027.png)
![1-(3-Phenyl-3-bicyclo[3.1.0]hexanyl)piperidine](/img/structure/B1257028.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B1257031.png)




![4,5,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol](/img/structure/B1257039.png)



